Product packaging for 4-(2,4,6-Trimethylphenyl)azetidin-2-one(Cat. No.:)

4-(2,4,6-Trimethylphenyl)azetidin-2-one

Cat. No.: B13309039
M. Wt: 189.25 g/mol
InChI Key: IKCRRIDCYNDPDX-UHFFFAOYSA-N
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Description

4-(2,4,6-Trimethylphenyl)azetidin-2-one (CAS 1342964-92-4) is a monocyclic β-lactam (azetidin-2-one) building block of significant interest in synthetic and medicinal chemistry. This compound features a 2,4,6-trimethylphenyl substituent at the 4-position of the azetidin-2-one ring, a structure recognized as a versatile synthon for the preparation of biologically important molecules . The β-lactam ring is a privileged scaffold in drug discovery, most famously known as the core of antibiotic agents but also extensively explored for other therapeutic areas, including neurodegenerative diseases and coagulation therapy . Its primary research value lies in its role as a key intermediate in the synthesis of diverse organic compounds, such as β-amino acids, peptides, and polyamines, through methodologies known as the "β-lactam synthon method" . The strain inherent to the four-membered ring facilitates selective bond cleavage and further interesting transformations, making this molecule a powerful and versatile building block for creating complex target structures that lack the β-lactam ring itself . Furthermore, β-lactam scaffolds are being actively investigated in anticancer research, particularly as rigid templates for designing analogues of tubulin-targeting agents like combretastatin A-4, which inhibits tubulin polymerization and induces apoptosis in cancer cells . The product is offered for research applications and requires cold-chain transportation to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B13309039 4-(2,4,6-Trimethylphenyl)azetidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-(2,4,6-trimethylphenyl)azetidin-2-one

InChI

InChI=1S/C12H15NO/c1-7-4-8(2)12(9(3)5-7)10-6-11(14)13-10/h4-5,10H,6H2,1-3H3,(H,13,14)

InChI Key

IKCRRIDCYNDPDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CC(=O)N2)C

Origin of Product

United States

Retrosynthetic Analysis and Key Precursors for 4 2,4,6 Trimethylphenyl Azetidin 2 One

Identification of Core Disconnection Strategies

A retrosynthetic analysis of 4-(2,4,6-trimethylphenyl)azetidin-2-one logically begins by disconnecting the bonds formed during the key ring-forming step. The most effective strategy for this target molecule is the disconnection of the N1-C4 and C2-C3 bonds. This corresponds to the reverse of the Staudinger cycloaddition, a reliable and widely used method for β-lactam synthesis. wikipedia.org This disconnection strategy reveals two primary precursor molecules: an imine derived from 2,4,6-trimethylbenzaldehyde (B22134) and a ketene (B1206846) or a ketene equivalent.

This approach is synthetically advantageous as it simplifies a complex heterocyclic structure into two readily accessible starting materials. The steric bulk of the 2,4,6-trimethylphenyl (mesityl) group is a key consideration in the forward synthesis, potentially influencing the reactivity of the precursors and the stereochemical outcome of the cycloaddition.

Disconnection StrategyBonds CleavedResulting PrecursorsSynthetic Utility
Staudinger CycloadditionN1-C4, C2-C3Imine and KeteneHigh

Precursor Design: Imines Bearing the 2,4,6-Trimethylphenyl Moiety

The imine precursor required for the synthesis of this compound is derived from 2,4,6-trimethylbenzaldehyde. The formation of imines, also known as Schiff bases, is typically achieved through the condensation reaction of an aldehyde or ketone with a primary amine. masterorganicchemistry.comlibretexts.org This reaction is generally reversible and often catalyzed by acid. libretexts.org

The synthesis of the required imine involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable primary amine. The choice of the N-substituent on the amine can be varied to produce a range of N-substituted β-lactams. For the synthesis of the N-unsubstituted parent compound, a protecting group strategy is often employed, where the imine is formed with a removable group on the nitrogen, such as a benzyl (B1604629) or silyl (B83357) group.

A general procedure for the synthesis of the imine precursor involves dissolving 2,4,6-trimethylbenzaldehyde and the chosen primary amine in a suitable solvent, such as methanol (B129727) or ethanol. youtube.com The reaction may be facilitated by the addition of a catalytic amount of acid and the removal of water to drive the equilibrium towards the imine product. masterorganicchemistry.com

Aldehyde PrecursorAmine PrecursorReaction TypeKey Conditions
2,4,6-TrimethylbenzaldehydePrimary Amine (e.g., benzylamine)CondensationAcid catalysis, water removal

Precursor Design: Ketenes and Ketene Equivalents

Ketenes are highly reactive compounds with the general structure R₂C=C=O. wikipedia.org Due to their instability, they are typically generated in situ for immediate use in reactions like the Staudinger cycloaddition. wikipedia.org For the synthesis of this compound, the simplest ketene, H₂C=C=O, or a synthetic equivalent is required.

There are several established methods for the in-situ generation of ketenes. A common laboratory method involves the dehydrochlorination of an acyl chloride with a tertiary amine base, such as triethylamine (B128534). organic-chemistry.org In this case, acetyl chloride would be treated with triethylamine in the presence of the imine precursor.

Another versatile method for ketene generation is the Wolff rearrangement of α-diazoketones. wikipedia.org This reaction can be induced thermally, photochemically, or through metal catalysis and produces the ketene with the expulsion of nitrogen gas. Ketene can also be generated from other precursors, and the choice of method can depend on the desired reaction conditions and the compatibility with the imine substrate.

Ketene PrecursorReagent/ConditionMethod of Generation
Acetyl ChlorideTriethylamineDehydrochlorination
α-DiazoacetoneHeat or lightWolff Rearrangement

Direct Synthetic Methodologies for 4 2,4,6 Trimethylphenyl Azetidin 2 One

[2+2] Cycloaddition Approaches

The most prominent and versatile route to the azetidin-2-one (B1220530) core is through [2+2] cycloaddition reactions. These reactions involve the combination of two two-atom components to form a four-membered ring. In the context of β-lactam synthesis, this typically involves the reaction of a ketene (B1206846) and an imine.

First reported by Hermann Staudinger in 1907, the Staudinger ketene-imine cycloaddition remains the most general and widely applied method for the synthesis of β-lactams. mdpi.comwikipedia.org The reaction constitutes a formal [2+2] cycloaddition between a ketene (R₂C=C=O) and an imine (R₂C=NR) to yield the corresponding azetidin-2-one. wikipedia.org

The mechanism is not a concerted pericyclic reaction but rather a stepwise process. It commences with a nucleophilic attack by the imine's nitrogen atom on the central carbonyl carbon of the ketene. mdpi.comwikipedia.org This step forms a zwitterionic intermediate, which subsequently undergoes a conrotatory electrocyclic ring closure to form the stable four-membered β-lactam ring. mdpi.comresearchgate.net The stereochemical outcome of the reaction is influenced by the geometry of the imine and the substituents on both reactants. wikipedia.orgresearchgate.net Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines produce trans-β-lactams. wikipedia.org

Ketenes, particularly monosubstituted variants, are often highly reactive and unstable, making their isolation and storage challenging. mdpi.comnih.gov Consequently, they are typically generated in situ for immediate use in reactions like the Staudinger cycloaddition. mdpi.com A prevalent and practical method for this is the dehydrohalogenation of acyl chlorides or bromides using a tertiary amine, most commonly triethylamine (B128534) (Et₃N). mdpi.comderpharmachemica.com The amine functions as a base, abstracting an α-proton from the acyl chloride and facilitating the elimination of hydrogen chloride to form the ketene. mdpi.com The newly formed ketene is then immediately trapped by the imine present in the reaction mixture to yield the azetidin-2-one. mdpi.com

PrecursorBaseGenerated Ketene
Acetyl chlorideTriethylamineH₂C=C=O
Phenylacetyl chlorideTriethylaminePh(H)C=C=O
Phenoxyacetyl chlorideTriethylaminePhO(H)C=C=O
Chloroacetyl chlorideTriethylamineCl(H)C=C=O

To synthesize 4-(2,4,6-Trimethylphenyl)azetidin-2-one, the key starting material is an imine that incorporates the 2,4,6-trimethylphenyl moiety at the carbon atom destined to become C4 of the lactam ring. Such imines are typically prepared through the condensation reaction of 2,4,6-trimethylbenzaldehyde (B22134) with a primary amine. masterorganicchemistry.com The choice of the primary amine determines the substituent on the nitrogen atom (N1) of the final azetidin-2-one product.

For instance, the reaction of ketene (generated from acetyl chloride and triethylamine) with N-(2,4,6-trimethylbenzylidene)aniline would yield 1-phenyl-4-(2,4,6-trimethylphenyl)azetidin-2-one. If a simple alkyl amine like methylamine (B109427) is used to form the imine, the resulting product would be 1-methyl-4-(2,4,6-trimethylphenyl)azetidin-2-one.

While the Staudinger reaction can proceed thermally, various catalyst systems have been developed to improve yields, control stereoselectivity, and broaden the reaction's scope. tandfonline.com

Tertiary Amines: Beyond their role as a stoichiometric base for ketene generation, tertiary amines are integral to the reaction mechanism. Chiral amines derived from cinchona alkaloids have been used as catalysts to induce enantioselectivity. organic-chemistry.org

Lewis Acids: Lewis acids can be employed to activate the imine component, especially when it is electron-poor. nih.gov By coordinating to the imine nitrogen, the Lewis acid increases its electrophilicity, facilitating the initial nucleophilic attack.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as powerful organocatalysts for asymmetric Staudinger reactions. organic-chemistry.org They have been successfully used to catalyze the reaction between arylalkylketenes and N-tert-butoxycarbonyl arylimines, affording cis-β-lactams with high diastereoselectivity and excellent enantioselectivity. organic-chemistry.org

Planar-Chiral Nucleophiles: A significant advancement involves the use of planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) as enantioselective catalysts. acs.orgnih.gov These nucleophilic catalysts operate via a "ketene-first" mechanism, where the catalyst attacks the ketene to form a zwitterionic enolate. nih.gov This adduct then reacts with the imine, effectively reversing the traditional polarity of the reaction. nih.govnih.gov This approach has expanded the scope of the asymmetric Staudinger reaction to a wider range of ketenes and imines, providing high yields and stereoselectivity. nih.govacs.org

Catalyst TypeRole/MechanismTypical Outcome
Tertiary Amines (e.g., Triethylamine)Base for in situ ketene generation. mdpi.comAchiral synthesis.
Chiral Amines (e.g., Benzoylquinine)Chiral catalyst and base. nih.govorganic-chemistry.orgAsymmetric synthesis, enantioselective formation of β-lactams.
Lewis AcidsActivates the imine component. nih.govEnhanced reactivity for electron-poor imines.
N-Heterocyclic Carbenes (NHCs)Organocatalyst.High diastereoselectivity and enantioselectivity, typically for cis-β-lactams. organic-chemistry.org
Planar-Chiral PPY DerivativesNucleophilic catalyst, forms ketene-enolate adduct. nih.govacs.orgHigh enantioselectivity and diastereoselectivity for a broad range of substrates. acs.org

While the Staudinger reaction is dominant, other cycloaddition strategies have been developed for the synthesis of the azetidin-2-one ring.

One notable variant is the rhodium-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines. organic-chemistry.org This method avoids the pre-formation or in situ generation of ketenes from acyl chlorides. Instead, it is proposed to proceed through a metalloketene intermediate, which then undergoes cycloaddition with the imine to afford the β-lactam with high trans diastereoselectivity under mild conditions. organic-chemistry.org

Photochemical [2+2] cycloadditions, such as the aza Paternò-Büchi reaction, are also known routes to form the four-membered azetidine (B1206935) ring system, though they typically involve different starting materials like oximes and alkenes and may not be the most direct route to the azetidin-2-one functionality. springernature.comnih.gov

Staudinger Ketene-Imine Cycloaddition: Foundation and Scope

Cyclization Reactions

An alternative to cycloaddition is the formation of the azetidin-2-one ring through intramolecular cyclization. This approach involves synthesizing an acyclic precursor that already contains three of the four ring atoms and then closing the ring in a final step.

A primary method is the intramolecular nucleophilic substitution of a γ-amino acid derivative or a β-halo amide. For the synthesis of this compound, a suitable precursor would be a 3-amino-3-(2,4,6-trimethylphenyl)propanoic acid derivative. Activation of the carboxylic acid followed by intramolecular amide bond formation would yield the target lactam. Alternatively, a molecule such as N-substituted-3-bromo-3-(2,4,6-trimethylphenyl)propanamide could be treated with a base to induce an intramolecular Sₙ2 reaction, where the amide nitrogen displaces the bromide to form the N1-C4 bond, closing the ring. This strategy is a fundamental approach for the synthesis of various azetidines and related heterocycles. u-tokyo.ac.jporganic-chemistry.org

Intramolecular N-C4 Cyclizations (e.g., β-hydroxy amides)

One of the foremost strategies for constructing the azetidin-2-one ring is through the intramolecular cyclization of acyclic precursors, where the bond between the nitrogen atom and the C4 carbon is formed. A prominent example of this is the cyclization of β-hydroxy amides.

This transformation can be effectively achieved using the Mitsunobu reaction. nii.ac.jp In this process, a β-hydroxy amide is treated with a combination of a phosphine, typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). The reaction proceeds via the activation of the hydroxyl group by the reagents, which facilitates an intramolecular SN2 reaction by the amide nitrogen. A critical aspect of this method is its stereospecificity; the cyclization occurs with complete inversion of configuration at the carbon atom bearing the hydroxyl group (the future C4 of the lactam) and retention of configuration at the adjacent carbon (C3). nii.ac.jp

The choice of the nitrogen-protecting group on the starting material is crucial to prevent the formation of unwanted side products, such as aziridines. researchgate.net For instance, using protective groups like phthalimide (B116566) (Pht) is essential for a successful cyclization. researchgate.net This methodology has been successfully applied to the synthesis of optically active 3-amino-2-azetidinone derivatives, starting from protected α-amino-β-hydroxy carboxylic acid amides. nii.ac.jp

Table 1: Key Features of Intramolecular N-C4 Cyclization of β-hydroxy amides

Feature Description Reference
Reaction Type Intramolecular SN2 Cyclization nii.ac.jp
Key Reagents Triphenylphosphine (TPP), Diethyl azodicarboxylate (DEAD) nii.ac.jp
Precursor β-hydroxy amide nii.ac.jpresearchgate.net
Stereochemistry Inversion of configuration at C4, retention at C3 nii.ac.jp

| Key Consideration | Appropriate N-protection to prevent aziridine (B145994) formation | researchgate.net |

Approaches Involving α-Haloesters and Imines

The reaction between imines and the enolates of α-haloesters, a variant of the Reformatsky reaction, provides a direct route to the β-lactam ring. This method involves the formation of two bonds (N1-C2 and C3-C4) in a stepwise manner. An organozinc reagent is typically used to generate a zinc enolate from the α-haloester. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the imine. The resulting intermediate subsequently undergoes an intramolecular cyclization to yield the azetidin-2-one.

Modern variations of this reaction utilize other metal catalysts. For example, a rhodium-hydride complex can catalyze the 1,4-reduction of α,β-unsaturated esters to generate a rhodium enolate. This enolate then reacts as a Reformatsky-type reagent with various imines to produce syn-β-lactams with high diastereoselectivity. organic-chemistry.org For the synthesis of this compound, the corresponding imine would be derived from 2,4,6-trimethylbenzaldehyde.

Electroreductive Cyclizations

Electrochemistry offers a green and efficient alternative for the synthesis of β-lactams. d-nb.inforesearchgate.net Electroreductive cyclization is a key electrochemical pathway for forming the azetidin-2-one ring from linear precursors, typically β-haloamides (e.g., 3-bromopropanamides). d-nb.info This method relies on the generation of a strong base at the cathode, known as an electrogenerated base (EGB). d-nb.infouniroma1.it

The process begins with the cathodic reduction of a "probase," a molecule that becomes a strong base upon accepting an electron. d-nb.info This newly formed EGB then deprotonates the β-haloamide precursor. The resulting amide anion undergoes a subsequent intramolecular nucleophilic substitution, where the nitrogen attacks the carbon bearing the halogen, displacing the halide ion and closing the four-membered ring. d-nb.info This technique avoids the use of stoichiometric amounts of chemical redox reagents, making it an environmentally benign methodology. researchgate.netuniroma1.it

Table 2: Principles of Electroreductive Cyclization for Azetidin-2-ones

Step Process Key Species Reference
1. Base Generation Cathodic reduction of a probase Electrogenerated Base (EGB) d-nb.info
2. Deprotonation EGB abstracts a proton from the amide Amide Anion d-nb.info
3. Cyclization Intramolecular SN2 attack β-haloamide d-nb.info

Microwave-Assisted Syntheses for Azetidin-2-ones

The application of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. rasayanjournal.co.inderpharmachemica.comderpharmachemica.com This technology has been widely applied to the synthesis of azetidin-2-ones. acs.orgasianpubs.org

A common application of microwave assistance is in the Staudinger [2+2] cycloaddition between an imine and a ketene. derpharmachemica.com In a typical procedure, the ketene is generated in situ from an acyl chloride (e.g., chloroacetyl chloride) and a tertiary amine base like triethylamine. derpharmachemica.comasianpubs.org This highly reactive ketene then undergoes a cycloaddition with an imine to form the β-lactam ring.

Microwave-assisted organic synthesis (MAOS) is considered an advanced and efficient method. rasayanjournal.co.in Studies have shown that reactions performed under microwave irradiation are often cleaner and provide high yields in significantly shorter timeframes. acs.org Interestingly, the stereochemical outcome of the reaction can differ between thermal and microwave conditions, with microwave heating sometimes leading to the formation of different isomers. acs.org

Miscellaneous Synthetic Routes Applicable to Azetidin-2-one Scaffolds

Beyond direct cyclization methods, other synthetic strategies can be employed to construct the azetidin-2-one core, often involving ring expansions or carbon insertion reactions.

From Aziridines

The ring expansion of aziridines provides a valuable route to β-lactams. This transformation is typically achieved through the carbonylation of an aziridine ring. For example, the reaction of 2-substituted aziridines with carbon monoxide in the presence of a transition metal catalyst, such as a rhodium complex like [Rh(COD)Cl]₂, can yield the corresponding β-lactam. nih.gov This process is often stereospecific, proceeding with complete retention of configuration at the carbon atom bearing the substituent. nih.gov This method has been successfully used for the kinetic resolution of racemic aziridines, yielding enantiomerically enriched β-lactams. nih.gov

Carbon Insertion

Another sophisticated approach involves the intramolecular insertion of a carbene into a C-H bond. This method typically uses α-diazo amides as carbene precursors. nih.govdocumentsdelivered.com The decomposition of the diazo compound is catalyzed by a rhodium(II) complex, such as dirhodium tetraacetate (Rh₂(OAc)₄), to generate a rhodium-carbenoid species. nih.gov This intermediate then undergoes an intramolecular C-H insertion reaction, where the carbene carbon inserts into a C-H bond on one of the N-alkyl substituents, forming the N-C4 bond and constructing the β-lactam ring. nih.govdocumentsdelivered.com This catalytic process is highly efficient and can be adapted for asymmetric synthesis by using chiral rhodium catalysts, yielding enantiomerically enriched β-lactams. nih.gov

Mechanistic Pathways Governing 4 2,4,6 Trimethylphenyl Azetidin 2 One Formation

Stepwise Mechanisms in Cycloaddition Reactions (e.g., Zwitterionic Intermediates in Staudinger Reaction)

The Staudinger cycloaddition of a ketene (B1206846) and an imine is not a concerted pericyclic reaction but rather proceeds through a stepwise mechanism involving a zwitterionic intermediate. nih.govresearchgate.net The reaction is initiated by the nucleophilic attack of the imine nitrogen on the electrophilic sp-hybridized carbon of the ketene. nih.govresearchgate.net This initial bond formation results in a zwitterionic intermediate characterized by an enolate and an iminium ion.

Subsequent to the formation of this intermediate, a conrotatory ring closure occurs, which can be viewed as an intramolecular Mannich-type reaction of the enolate attacking the iminium carbon. mdpi.comnih.gov This cyclization step leads to the formation of the four-membered β-lactam ring. The stereochemical outcome of the reaction, yielding either cis or trans isomers, is determined by the relative rates of bond rotation within the zwitterionic intermediate versus the rate of ring closure. organic-chemistry.org

The general mechanism can be summarized in the following steps:

Nucleophilic Attack: The nitrogen atom of the imine adds to the central carbon of the ketene.

Formation of Zwitterionic Intermediate: A dipolar intermediate is formed, containing both a negative charge on the enolate oxygen and a positive charge on the iminium nitrogen.

Conrotatory Ring Closure: The enolate attacks the iminium ion in a 4-electron conrotatory process to form the azetidin-2-one (B1220530) ring.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the potential energy surfaces of these reactions, confirming the existence of the zwitterionic intermediate and the subsequent transition state for ring closure. nih.govresearchgate.net

Electronic Effects of Substituents on Reaction Rates and Selectivity

The electronic nature of the substituents on both the ketene and the imine plays a crucial role in the Staudinger reaction's rate and stereoselectivity. organic-chemistry.org These effects influence the stability of the zwitterionic intermediate and the energy barrier of the ring-closing transition state. pku.edu.cn

In the context of forming 4-(2,4,6-trimethylphenyl)azetidin-2-one, the key substituent is the 2,4,6-trimethylphenyl (mesityl) group on the imine nitrogen. The three methyl groups on the aromatic ring are electron-donating through hyperconjugation and inductive effects. This increased electron density on the phenyl ring enhances the nucleophilicity of the imine nitrogen, which can be expected to accelerate the initial nucleophilic attack on the ketene.

The stereochemical outcome is largely governed by the electronic properties of the substituents, which affect the lifetime of the zwitterionic intermediate. organic-chemistry.org

Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of the cis-β-lactam. organic-chemistry.org

Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the ring closure, allowing for bond rotation in the intermediate, which often leads to a preference for the more thermodynamically stable trans-β-lactam. organic-chemistry.org

Given that the 2,4,6-trimethylphenyl group is electron-donating, it would be predicted to favor the formation of the trans isomer of this compound, assuming it slows the rate of ring closure relative to bond rotation in the zwitterionic intermediate.

Table 1: Influence of Substituent Electronic Effects on Staudinger Reaction Stereoselectivity
Ketene SubstituentImine SubstituentEffect on Ring Closure RateFavored Isomer
Electron-DonatingElectron-WithdrawingAcceleratedcis
Electron-WithdrawingElectron-DonatingSlowedtrans

Transition State Analysis for Ring Closure

The ring closure of the zwitterionic intermediate to form the azetidin-2-one ring proceeds through a well-defined transition state. Computational studies have been employed to model the geometry and energy of this transition state, providing insights into the factors that control the reaction's stereoselectivity. nih.govpku.edu.cn The conrotatory nature of this electrocyclization is a key feature. mdpi.com

For the formation of this compound, the transition state for the ring closure would involve the enolate portion of the intermediate attacking the iminium carbon bearing the 2,4,6-trimethylphenyl group. The steric bulk of the ortho-methyl groups on the mesityl substituent likely plays a significant role in the geometry of the transition state, potentially influencing the facial selectivity of the enolate attack and thus the final stereochemistry of the product.

Stereocontrol in the Synthesis of 4 2,4,6 Trimethylphenyl Azetidin 2 One

Diastereoselectivity in [2+2] Cycloadditions

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a fundamental method for constructing the azetidin-2-one (B1220530) ring. researchgate.netnih.gov The reaction's diastereoselectivity, which dictates the relative orientation of substituents on the β-lactam ring (cis or trans), is a critical aspect of the synthesis. researchgate.net The formation of 4-(2,4,6-Trimethylphenyl)azetidin-2-one through this pathway involves the reaction of a suitable ketene with an imine bearing the bulky 2,4,6-trimethylphenyl (mesityl) group. The stereochemical outcome is not predetermined and is influenced by a delicate balance of electronic and steric factors. researchgate.netnih.gov

Factors Influencing cis/trans Isomer Formation

The ratio of cis to trans isomers in the synthesis of this compound is governed by several key factors. The structure of both the ketene and the imine reactants plays a pivotal role. The bulky N-mesityl group on the imine, in particular, exerts a significant steric influence on the transition state of the cycloaddition, which can affect the facial selectivity of the approaching ketene. researchgate.net

The reaction proceeds through a zwitterionic intermediate, and the subsequent conrotatory ring closure determines the final stereochemistry. nih.gov The relative stability of the intermediates leading to the cis and trans products is a deciding factor. Generally, the trans isomer is thermodynamically more stable due to reduced steric hindrance. However, kinetic control can often favor the formation of the cis isomer. nih.gov

Role of Imine Geometry (E/Z Isomers)

The geometry of the imine reactant, specifically its existence as E or Z isomers, is a crucial determinant of the final product's stereochemistry. nih.gov The cycloaddition can occur from either the E- or Z-imine, and these two pathways lead to different diastereomeric products. The stereochemical outcome is thus dependent on the rate of cycloaddition relative to the rate of E/Z isomerization of the imine. nih.gov

Computational and experimental studies have shown that the energy barrier for imine isomerization can be influenced by the substituents. nih.gov For instance, the presence of an N-mesityl group can lower the isomerization barrier compared to an unsubstituted N-phenyl group. nih.gov This facile isomerization means that the reaction may proceed through the more reactive or more stable imine isomer, strongly influencing the cis/trans ratio of the resulting azetidin-2-one. nih.gov If the isomerization is rapid compared to the cycloaddition, the reaction may be under thermodynamic control, favoring the most stable product. Conversely, if the cycloaddition is faster, the product ratio will reflect the initial E/Z ratio of the imine. nih.gov

Solvent and Temperature Effects on Stereoselectivity

The reaction environment, defined by the solvent and temperature, has a profound impact on diastereoselectivity. researchgate.netrsc.org Solvents can influence the stability of the polar zwitterionic intermediates and the transition states leading to them. rsc.org A change in solvent polarity can alter the energy landscape of the reaction, thereby shifting the cis/trans ratio. mdpi.com

Temperature also plays a critical role. An increase in reaction temperature often provides enough energy to overcome the activation barrier for the formation of the thermodynamically more stable trans isomer. nih.gov Consequently, performing the reaction at low temperatures might favor the kinetically controlled cis product, while higher temperatures can lead to an enrichment of the trans isomer. nih.gov This phenomenon, where the selectivity reverses with temperature, is known as the inversion temperature phenomenon. rsc.org

Table 1: Illustrative Effect of Reaction Conditions on Diastereoselectivity

Entry Temperature Solvent Predominant Isomer Rationale
1 Low (e.g., 0 °C) Dichloromethane cis Kinetically controlled pathway is favored. nih.govmdpi.com
2 High (e.g., Reflux) Toluene trans Thermodynamically more stable product is favored. nih.govmdpi.com

Enantioselective Synthesis Strategies

Beyond diastereoselectivity, achieving enantiocontrol to produce a single enantiomer of this compound is a significant objective in modern synthetic chemistry. This is often accomplished by introducing a source of chirality into the reaction, either through chiral auxiliaries or chiral catalysts. wikipedia.orgrsc.org

Chiral Auxiliaries in Azetidin-2-one Synthesis

A widely used strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This stereogenic group is covalently attached to one of the reactants (either the ketene precursor or the imine) to direct the cycloaddition to occur from a specific face, leading to the formation of one enantiomer over the other. researchgate.net

A variety of chiral auxiliaries, such as those derived from amino acids (e.g., Evans' oxazolidinones) or other natural sources, have been successfully employed in β-lactam synthesis. sigmaaldrich.comresearchgate.netscielo.org.mx After the cycloaddition, the auxiliary is cleaved from the product molecule and can often be recovered for reuse. wikipedia.org The choice of auxiliary is critical and can be tailored to achieve high levels of diastereoselectivity in the key bond-forming step. researchgate.net

Chiral Catalysts (e.g., Chiral N-Heterocyclic Carbenes)

The use of chiral catalysts offers an elegant and efficient alternative to stoichiometric chiral auxiliaries. Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in a variety of asymmetric transformations. rsc.orglabinsights.nl In the context of azetidin-2-one synthesis, chiral NHCs can be employed to catalyze the [2+2] cycloaddition enantioselectively. organic-chemistry.org

One approach involves the in-situ generation of a ketene from an acyl chloride by an achiral base, which is then trapped by an imine in a reaction catalyzed by a chiral catalyst. More directly, a chiral NHC can react with a ketene precursor to form a chiral acyl-azolium intermediate, which then undergoes a stereocontrolled reaction with the imine. The development of novel chiral NHCs, including N-mesityl substituted triazolium salts, has led to catalysts with unprecedented reactivity and selectivity in various annulation reactions. researchgate.net This approach is highly atom-economical and provides a direct route to enantiomerically enriched β-lactams. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Enantioselective Strategies

Strategy Description Advantages Disadvantages
Chiral Auxiliaries A chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org Generally reliable, versatile, and can lead to high diastereoselectivity. researchgate.net Requires additional steps for attachment and removal; not atom-economical. wikipedia.org

| Chiral Catalysts (NHCs) | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. rsc.org | Highly atom-economical, catalyst can be recycled, can achieve high enantioselectivity. labinsights.nlorganic-chemistry.org | Catalyst development can be complex; may require optimization for specific substrates. rsc.org |

Table of Compounds

Compound Name

Transformations and Synthetic Utility of 4 2,4,6 Trimethylphenyl Azetidin 2 One As a Chemical Synthon

Ring-Opening Reactions of the Azetidin-2-one (B1220530) Core

The significant ring strain of the β-lactam ring in 4-(2,4,6-trimethylphenyl)azetidin-2-one facilitates nucleophilic attacks that lead to ring cleavage. This reactivity is a cornerstone of the "β-lactam synthon method," which uses the azetidinone ring as a template to construct other important classes of molecules. By selectively cleaving either the N1-C2 (amide) bond or the N1-C4 bond, a variety of functionalized linear molecules can be synthesized with high stereochemical control, often dictated by the existing stereocenter at C4.

Formation of β-Amino Acids and Derivatives

One of the most powerful applications of 4-aryl-azetidin-2-ones is their conversion into β-amino acids. These compounds are crucial components of various natural products, peptides, and pharmaceuticals. The hydrolysis of the amide bond (N1-C2) in the β-lactam ring directly yields the corresponding β-amino acid.

This transformation can be achieved under both acidic and basic conditions. While specific studies detailing the hydrolysis of this compound are not extensively documented, the general mechanism for 4-aryl-β-lactams is well-established. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent ring opening. Basic hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl. In some cases, enzymatic hydrolysis using lipases has been employed for the enantioselective ring cleavage of racemic β-lactams, affording enantiomerically pure β-amino acids. nih.govpsu.edu

The product of this hydrolysis is 3-amino-3-(2,4,6-trimethylphenyl)propanoic acid , a valuable non-proteinogenic amino acid.

Table 1: General Conditions for Hydrolytic Ring-Opening of 4-Aryl-Azetidin-2-ones
Reaction TypeReagents & ConditionsProduct TypeReference
Acid-Catalyzed HydrolysisAqueous strong acid (e.g., HCl, H₂SO₄), heatβ-Amino Acid Hydrochloride Salt core.ac.uk
Base-Catalyzed HydrolysisAqueous strong base (e.g., NaOH, KOH), heatβ-Amino Acid Salt uliege.be
Enzymatic HydrolysisLipase (e.g., from Burkholderia cepacia), aqueous buffer/organic co-solventEnantiomerically pure β-Amino Acid psu.edu

Generation of β-Amino Alcohols

The azetidin-2-one ring can also be opened reductively to produce β-amino alcohols, which are important chiral building blocks for synthesizing pharmaceuticals and ligands for asymmetric catalysis. This transformation is typically achieved by reducing the amide carbonyl group.

The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction involves the cleavage of the N1-C2 amide bond. For 4-(haloalkyl)azetidin-2-ones, treatment with LiAlH₄ leads to a 1,2-fission of the β-lactam ring. researchgate.net Applying this established methodology to this compound would involve the reduction of the carbonyl, leading to the formation of 3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol . This provides a direct synthetic route from the cyclic precursor to the valuable acyclic amino alcohol.

Derivatization at Nitrogen and Carbon Centers of the Azetidin-2-one Ring

Beyond ring-opening, the synthetic utility of this compound extends to the functionalization of the ring itself. Modifications can be made at the nitrogen (N1) and the α-carbon (C3) positions, allowing for the introduction of diverse substituents and the creation of a library of derivatives while keeping the strained ring intact.

Derivatization at Nitrogen (N1): The nitrogen atom of the β-lactam is a nucleophilic center and can be readily functionalized through alkylation or acylation. N-substituted azetidin-2-ones are of significant interest as they often exhibit enhanced or modified biological activities. mdpi.comrsc.org For instance, the reaction with an alkyl halide in the presence of a base (e.g., NaH) would yield an N-alkylated product. Similarly, acylation with an acyl chloride or anhydride (B1165640) introduces an N-acyl group, which can be useful for further synthetic manipulations or for tuning the electronic properties of the ring. Oxidative removal of certain N-aryl groups, like a p-ethoxyphenyl group, using reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) can provide access to N-unsubstituted β-lactams, which are themselves important synthetic intermediates. nih.gov

Derivatization at Carbon (C3): The C3 position, adjacent to the carbonyl group, can be functionalized via the formation of a β-lactam enolate. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) deprotonates the C3 position. The resulting enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides or aldehydes. researchgate.net This alkylation occurs with high diastereoselectivity, typically from the face opposite to the bulky C4-substituent (the 2,4,6-trimethylphenyl group), which effectively shields one side of the molecule. researchgate.net This method provides a powerful route to stereochemically defined 3,4-disubstituted azetidin-2-ones.

Table 2: Representative Derivatization Reactions for 4-Aryl-Azetidin-2-ones
PositionReaction TypeTypical ReagentsProductReference
N1N-AlkylationAlkyl halide (e.g., RX), Base (e.g., NaH)N-Alkyl-4-aryl-azetidin-2-one nih.gov
N1N-AcylationAcyl chloride (e.g., RCOCl), Base (e.g., Et₃N)N-Acyl-4-aryl-azetidin-2-one nih.gov
C3C-Alkylation1. Strong base (e.g., LDA); 2. Electrophile (e.g., R'X)3-Alkyl-4-aryl-azetidin-2-one researchgate.net

Integration into Complex Molecular Architectures (e.g., Macrocycles)

The unique structural and reactive properties of β-lactams make them excellent building blocks for constructing larger, more complex molecules, including macrocycles. Macrocyclic compounds are of great interest in medicinal chemistry and materials science. This compound can be incorporated into macrocyclic frameworks through several strategic approaches.

One common strategy involves using the β-lactam as a template. A linear precursor containing the β-lactam unit and terminal reactive groups can be synthesized. Subsequent intramolecular reaction, such as ring-closing metathesis (RCM) or macrolactamization, forms the large ring. researchgate.net

Alternatively, the β-lactam ring can be opened and the resulting linear β-amino acid or β-amino alcohol can be used as a key component in a subsequent macrocyclization step. For example, the β-amino acid derived from the hydrolysis of this compound could be elongated into a peptide chain and then cyclized head-to-tail. The presence of the bulky 2,4,6-trimethylphenyl group can impart specific conformational constraints on the resulting macrocycle. This "β-lactam synthon method" has been successfully applied to the synthesis of macrocyclic peptide and macrolide antibiotics. nih.gov

Advanced Characterization and Analytical Methodologies for 4 2,4,6 Trimethylphenyl Azetidin 2 One

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unequivocal determination of a molecule's elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique molecular formula.

For 4-(2,4,6-trimethylphenyl)azetidin-2-one, the expected molecular formula is C₁₂H₁₅NO. bldpharm.com HRMS analysis would be used to confirm this composition. The instrument would detect the protonated molecule, [M+H]⁺, and its measured m/z value would be compared against the calculated exact mass. The calculated monoisotopic mass for C₁₂H₁₅NO is 189.1154 u. An experimentally determined mass that matches this value to within a few parts per million provides strong evidence for the proposed molecular formula, effectively distinguishing it from other potential formulas that might have the same nominal mass.

ParameterValue
Molecular Formula C₁₂H₁₅NO
Calculated Exact Mass 189.1154 u
Expected Ion (ESI+) [M+H]⁺
Expected m/z for [M+H]⁺ 190.1226 u

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. nih.gov A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides information on the chemical environment of each atom, the connectivity between atoms, and the relative spatial arrangement of atoms (stereochemistry).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic, azetidinone ring, and methyl protons.

Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS, based on typical values for similar structures.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (Lactam)~6.0-8.0broad singlet-1H
Ar-H (Mesityl)~6.8-7.0singlet-2H
C4-H (Lactam)~4.8-5.2ddJ = ~5-6 (cis), ~2-3 (trans)1H
C3-H (Lactam, cis to C4-H)~3.2-3.6ddJ = ~15 (gem), ~5-6 (cis)1H
C3-H (Lactam, trans to C4-H)~2.8-3.1ddJ = ~15 (gem), ~2-3 (trans)1H
Ar-CH ₃ (para)~2.2-2.3singlet-3H
Ar-CH ₃ (ortho)~2.3-2.5singlet-6H

The coupling constants between the protons on the azetidinone ring (C3 and C4) are particularly important for determining the relative stereochemistry. Generally, a larger coupling constant (J ≈ 5-6 Hz) is observed between vicinal protons in a cis configuration, while a smaller coupling constant (J ≈ 0-2 Hz) is indicative of a trans relationship. ipb.pt

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. Carbonyl carbons, aromatic carbons, and aliphatic carbons resonate in characteristic regions of the spectrum. oregonstate.educompoundchem.comlibretexts.org

Predicted ¹³C NMR Data for this compound Predicted chemical shift (δ) ranges in ppm.

Carbon AssignmentPredicted δ (ppm)
C =O (Lactam Carbonyl)165-175
Ar-C (quaternary, substituted)135-140
Ar-C H (Mesityl)128-130
C 4 (Lactam)50-60
C 3 (Lactam)40-50
Ar-C H₃ (ortho, para)18-22

2D NMR Spectroscopy

Two-dimensional NMR techniques are used to establish definitive structural connections. nih.govlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For the target molecule, it would show correlations between the C4-H and the two C3-H protons, confirming their positions on the β-lactam ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular framework. For instance, it would show correlations from the methyl protons to the aromatic ring carbons.

Chiral Shift Reagents

Since the C4 carbon is a stereocenter, this compound is a chiral molecule that can exist as a pair of enantiomers. NMR spectroscopy in the presence of a chiral shift reagent (CSR), such as a lanthanide complex like Eu(hfc)₃, can be used to determine the enantiomeric excess (e.e.) of a sample. libretexts.org The CSR forms diastereomeric complexes with each enantiomer, causing their corresponding signals in the ¹H NMR spectrum to resonate at different frequencies. rsc.org The integration of these separated signals allows for the direct quantification of the ratio of the two enantiomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds. The most characteristic feature in the IR spectrum of any β-lactam is the carbonyl (C=O) stretching vibration. nih.gov Due to the significant ring strain in the four-membered azetidin-2-one (B1220530) ring, this absorption occurs at an unusually high frequency compared to acyclic amides or larger lactams. nih.gov

Characteristic IR Absorptions for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Lactam N-HStretch3200-3300
Aromatic C-HStretch3000-3100
Aliphatic C-H (CH₃)Stretch2850-3000
Lactam C=OStretch1730-1770
Aromatic C=CStretch1600-1620 & 1450-1500

The presence of a strong absorption band in the 1730-1770 cm⁻¹ region is a definitive indicator of the presence of the β-lactam ring. nih.gov Other expected signals include N-H stretching, C-H stretching for both aromatic and aliphatic protons, and C=C stretching vibrations from the trimethylphenyl ring.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid. nih.gov This method provides precise information on bond lengths, bond angles, and torsional angles. Crucially for a chiral molecule, X-ray crystallography can determine the absolute configuration of the stereocenter (C4), distinguishing between the R and S enantiomers. biomolther.org

The analysis would yield a detailed structural model showing the planarity of the β-lactam ring, the orientation of the bulky 2,4,6-trimethylphenyl substituent relative to the ring, and the packing of the molecules within the crystal lattice. nih.gov This technique provides the ultimate proof of structure and stereochemistry, against which data from other analytical methods, like NMR, are often calibrated.

Chromatographic Purity Assessment and Reaction Monitoring Techniques

Chromatographic methods are essential for assessing the purity of the final compound and for monitoring the progress of the chemical reaction during its synthesis. nih.gov

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a non-volatile organic compound. mdpi.com A sample of this compound would be analyzed, typically using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). separationmethods.comsepachrom.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is often required for subsequent applications. Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the impurities by providing mass information for the separated peaks. nih.govresearchgate.net

Reaction Monitoring: The synthesis of the β-lactam can be monitored to determine the optimal reaction time and conditions. organic-chemistry.org Thin-Layer Chromatography (TLC) is a quick and convenient method for qualitative monitoring. thieme.de By spotting the reaction mixture on a TLC plate over time, one can visualize the consumption of starting materials and the formation of the desired product. For more quantitative analysis, samples can be periodically taken from the reaction mixture and analyzed by HPLC or LC-MS to track the conversion to the product with greater precision. nih.gov

Computational and Theoretical Studies Applied to 4 2,4,6 Trimethylphenyl Azetidin 2 One

Density Functional Theory (DFT) Calculations for Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For azetidin-2-one (B1220530) derivatives, DFT calculations are instrumental in elucidating reaction mechanisms, particularly for their synthesis.

Staudinger Cycloaddition: The most common synthesis of β-lactams is the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. DFT calculations can model the transition states and intermediates of this reaction, providing insights into its stereoselectivity. For a hypothetical reaction leading to 4-(2,4,6-trimethylphenyl)azetidin-2-one, DFT could be used to:

Determine the energy barriers for the formation of cis and trans isomers, thereby predicting the reaction's stereochemical outcome.

Analyze the electronic effects of the bulky 2,4,6-trimethylphenyl (mesityl) group on the imine component and its influence on the reaction rate and selectivity.

Investigate the orbital interactions (e.g., HOMO-LUMO interactions) between the ketene and the imine to understand the cycloaddition's concerted or stepwise nature.

Table 9.1: Hypothetical DFT-Calculated Parameters for the Staudinger Cycloaddition Leading to 4-Aryl-Azetidin-2-ones

Parameter Value (kcal/mol) Description
Activation Energy (cis-TS) 15-25 The energy barrier to form the cis transition state.
Activation Energy (trans-TS) 17-27 The energy barrier to form the trans transition state.

Note: The values in this table are representative examples for 4-aryl-azetidin-2-ones and are not specific to this compound.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which are invaluable for the characterization of newly synthesized compounds. For this compound, these predictions would serve as a guide for experimental chemists.

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. For the target molecule, this would help in assigning the complex proton and carbon signals, especially those of the aromatic mesityl group and the azetidinone ring protons.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can determine the vibrational frequencies of a molecule. This allows for the assignment of characteristic peaks in the experimental infrared (IR) and Raman spectra, such as the crucial β-lactam carbonyl (C=O) stretching frequency, which is a hallmark of the azetidin-2-one ring.

Table 9.2: Representative Calculated vs. Experimental Vibrational Frequencies for a 4-Aryl-Azetidin-2-one

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
β-lactam C=O stretch 1750-1780 1730-1760
Aromatic C=C stretch 1600-1620 1590-1610

| C-N stretch | 1350-1380 | 1340-1370 |

Note: These are typical ranges for this class of compounds and are not specific to this compound.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is crucial for its biological activity and physical properties. The bulky mesityl group in this compound would impose significant steric constraints, leading to a complex conformational landscape.

Computational conformational analysis can:

Identify the most stable (lowest energy) conformers of the molecule.

Determine the rotational barriers around the C4-Aryl bond, which would define the orientation of the mesityl group relative to the β-lactam ring.

Map the potential energy surface as a function of key dihedral angles, providing a comprehensive energy landscape of the molecule. This would reveal the relative energies of different conformers and the transition states that interconnect them.

Table 9.3: Hypothetical Relative Energies of Conformers for this compound

Conformer Dihedral Angle (C3-C4-C_aryl-C_aryl) Relative Energy (kcal/mol) Population (%)
1 (Global Minimum) ~90° 0.0 75
2 ~30° 1.5 15

| 3 | ~150° | 2.0 | 10 |

Note: This table is illustrative and presents hypothetical data to demonstrate the type of information obtained from conformational analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. While often applied to large biological systems, MD simulations can also offer insights into the behavior of smaller molecules in solution.

For this compound, an MD simulation could:

Simulate the molecule's movement and conformational changes in a solvent, providing a more realistic picture of its behavior than static calculations.

Analyze the solvent's effect on the conformational preferences of the molecule.

If the molecule were to be studied as a potential enzyme inhibitor, MD simulations could be used to model its interaction with the enzyme's active site, assessing the stability of the binding and identifying key intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,4,6-Trimethylphenyl)azetidin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of β-amino acid precursors or derivatives. For example, azetidinones can be prepared via Staudinger reactions between imines and ketenes, or by nucleophilic ring-opening of β-lactam intermediates. Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) improve reaction rates .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during cyclization .
    • Validation : Monitor reactions using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and lactam ring integrity. Key signals include:
  • Lactam carbonyl (δ ~170–175 ppm in ¹³C NMR).
  • Aromatic protons (δ ~6.8–7.2 ppm in ¹H NMR for trimethylphenyl groups) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths, angles, and stereochemistry. For example, azetidinone derivatives often show planar lactam rings and dihedral angles <10° between substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity or electronic properties of this compound?

  • Methodological Answer :

  • Electronic Structure Analysis : Use DFT (e.g., B3LYP/6-31G* basis set) to calculate frontier molecular orbitals (HOMO/LUMO), identifying nucleophilic/electrophilic sites. The electron-withdrawing lactam carbonyl may lower LUMO energy, enhancing reactivity toward nucleophiles .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments. Polar solvents stabilize zwitterionic intermediates in ring-opening reactions .
  • Transition-State Modeling : Locate transition states for ring-opening reactions (e.g., hydrolysis) to predict activation barriers .

Q. What strategies are recommended for resolving contradictory biological activity data across different assay systems for this compound?

  • Methodological Answer :

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time .
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., substituent variations on the phenyl group) to isolate steric/electronic effects .
  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to confirm concentration-dependent effects .

Q. How does the steric and electronic environment of the 2,4,6-trimethylphenyl group influence the compound's reactivity in ring-opening reactions?

  • Methodological Answer :

  • Steric Effects : The bulky trimethylphenyl group hinders nucleophilic attack at the β-lactam carbonyl, reducing hydrolysis rates. Compare kinetics with less hindered analogs (e.g., phenyl vs. mesityl) .
  • Electronic Effects : Methyl groups donate electron density via hyperconjugation, slightly destabilizing the lactam carbonyl and increasing electrophilicity. IR spectroscopy (C=O stretch ~1750 cm⁻¹) quantifies this effect .
  • Experimental Validation : Perform kinetic studies (e.g., pseudo-first-order conditions) with nucleophiles (e.g., water, amines) under varied pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.